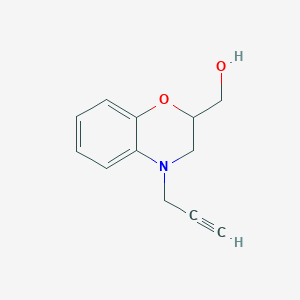![molecular formula C13H14N2O3 B2616028 N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide CAS No. 2411242-95-8](/img/structure/B2616028.png)
N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide, also known as Compound 10, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to a class of compounds called amide derivatives and has shown promising results in various research studies.
Mechanism of Action
The mechanism of action of N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide 10 is not fully understood. However, it is believed to act by inhibiting specific enzymes and pathways involved in inflammation and cancer cell growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and disrupt the Wnt/β-catenin pathway, which is involved in cancer cell growth.
Biochemical and Physiological Effects:
N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide 10 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, it has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide 10 has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. It has also been shown to be stable under various conditions. However, it has some limitations, such as its low solubility in water and some organic solvents. This can make it challenging to use in certain experimental setups.
Future Directions
There are several future directions for research on N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide 10. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a neuroprotective agent for various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide 10 and its potential for use in combination therapies.
Synthesis Methods
The synthesis of N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide 10 involves the reaction of 4-(2-aminooxyethoxy)benzaldehyde with propargylamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide 10.
Scientific Research Applications
N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide 10 has been extensively studied for its potential therapeutic applications. It has shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Research studies have shown that N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide 10 can inhibit the growth of cancer cells and reduce inflammation in various disease models. It has also been shown to have antiviral activity against HIV and herpes simplex virus.
properties
IUPAC Name |
N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-4-13(17)15-8-10-5-3-6-11(7-10)18-9-12(14)16/h3,5-7H,8-9H2,1H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJAGIMJSUYTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=CC=C1)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(carbamoylmethoxy)phenyl]methyl}but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

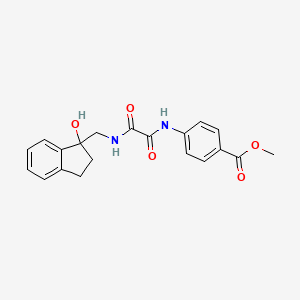
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2615946.png)
![Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2615947.png)

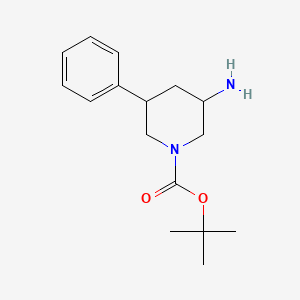
![6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2615951.png)

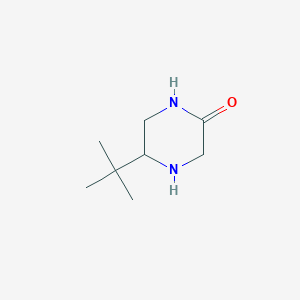
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 5-bromofuran-2-carboxylate](/img/structure/B2615957.png)
![4-[(4-Aminophenyl)sulfonyl]piperazin-2-one](/img/structure/B2615958.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2615961.png)
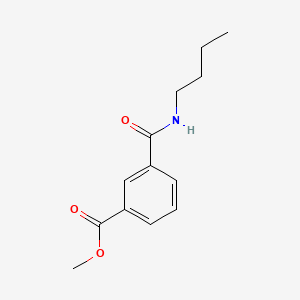
![(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2615967.png)
